(2-iodo-5-methylphenyl)methanol
Description
(2-Iodo-5-methylphenyl)methanol (CAS 220991-50-4) is an iodinated aromatic alcohol with the molecular formula C₈H₉IO and a molecular weight of 248.06 g/mol. Structurally, it features a hydroxyl group (-OH) and an iodine atom on the benzene ring, with a methyl substituent at the 5-position (meta to iodine) . The compound is a white solid under standard conditions and requires storage in an inert atmosphere, protected from light, at room temperature . Its hazardous profile includes skin and eye irritation (GHS hazard codes H315-H319), necessitating precautions such as wearing protective gloves and eye/face protection .
The compound serves as a key intermediate in organic synthesis. For example, it is reduced to benzyl bromide for subsequent reactions with NaCN to form phenylacetonitrile, which is hydrolyzed to phenylacetic acid derivatives—a pathway relevant to pharmaceutical manufacturing .
Properties
CAS No. |
220991-50-4 |
|---|---|
Molecular Formula |
C8H9IO |
Molecular Weight |
248.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-iodo-5-methylphenyl)methanol typically involves the iodination of 5-methylphenylmethanol. One common method is the reaction of 5-methylphenylmethanol with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via electrophilic substitution, where the iodine atom is introduced at the 2-position of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pH, and the concentration of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-iodo-5-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The iodine atom can be substituted with other functional groups, such as halogens, nitro groups, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are commonly used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2-iodo-5-methylbenzaldehyde or 2-iodo-5-methylbenzoic acid.
Reduction: Formation of 5-methylphenylmethanol.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the substituent introduced.
Scientific Research Applications
Organic Synthesis
Intermediate in Chemical Reactions
(2-Iodo-5-methylphenyl)methanol serves as a crucial intermediate in the synthesis of more complex organic molecules. The presence of the iodine atom allows for nucleophilic substitution reactions, making it a valuable precursor in creating various derivatives. The hydroxyl group (-OH) can undergo typical alcohol reactions such as dehydration and oxidation, further expanding its utility in synthetic pathways.
Reactivity Overview
The compound's reactivity can be summarized as follows:
- Nucleophilic Substitution : The iodine atom can be replaced by nucleophiles in reactions to form new compounds.
- Dehydration Reactions : The hydroxyl group can be eliminated to form alkenes.
- Oxidation Reactions : The alcohol can be oxidized to yield ketones or aldehydes.
Pharmaceutical Development
Potential Medicinal Applications
Due to its structural characteristics, this compound has potential applications in pharmaceutical development. Compounds with similar structures have been investigated for their biological activities, including antimicrobial and anti-inflammatory properties. The iodo-substituent may enhance the compound's lipophilicity, potentially improving its bioavailability.
Case Studies
- Antimicrobial Activity : Research has indicated that halogenated phenolic compounds exhibit significant antimicrobial properties. A study focusing on similar compounds demonstrated that they could inhibit bacterial growth effectively, suggesting that this compound may possess similar capabilities.
- Anti-inflammatory Effects : Another study explored the anti-inflammatory effects of iodinated phenols, showing promise in reducing inflammation markers in vitro. This indicates potential therapeutic applications for this compound in treating inflammatory diseases.
Material Science
Role in Polymer Chemistry
This compound can also find applications in material science, particularly in polymer chemistry. Its ability to act as a functional monomer allows for the synthesis of polymers with tailored properties. The incorporation of iodo groups into polymer backbones can enhance thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of (2-iodo-5-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Key Observations :
Reactivity in Catalytic Reactions
- The iodine atom in this compound facilitates cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, where the ortho-iodine position can direct metal insertion .
- In contrast, hexafluorinated analogs (e.g., 1,1,1,3,3,3-hexafluoro-2-(2-iodo-5-methylphenyl)propan-2-ol) are used in trifluoromethylation reactions to synthesize benziodoxoles, highlighting the role of electron-withdrawing groups in stabilizing reactive intermediates .
Biological Activity
(2-Iodo-5-methylphenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including enzyme inhibition, antioxidant properties, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes an iodine atom and a methyl group attached to a phenolic structure. This unique arrangement contributes to its biological activity through various mechanisms, including:
- Hydrogen Bonding : The hydroxyl group can engage in hydrogen bonding, enhancing interactions with biological targets.
- Reactivity Modulation : The presence of the iodine atom can influence the compound's reactivity and binding affinity, potentially affecting its pharmacological profile.
Enzyme Inhibition
Research indicates that this compound exhibits moderate inhibition of lipoxygenase enzymes, which are implicated in inflammatory processes. This property suggests potential applications in treating inflammatory diseases. The presence of halogen atoms, such as iodine, may enhance the lipophilicity and bioavailability of the compound, potentially increasing its pharmacological effectiveness.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Iodine and methyl group | Moderate lipoxygenase inhibition |
| (6-Iodobenzo[d][1,3]dioxol-5-yl)methanol | Dioxole ring structure | Antioxidant properties |
| (4-Chloro-3-methylphenyl)methanol | Chlorine and methyl group | Antimicrobial activity |
This table highlights the unique aspects of this compound compared to other halogenated phenolic compounds. Its specific combination of functional groups may lead to distinct reactivity patterns and biological activities.
Case Studies and Research Findings
- Inhibition Studies : A study focusing on the inhibition of lipoxygenase by various halogenated phenols indicated that compounds similar to this compound could effectively inhibit this enzyme, suggesting a pathway for therapeutic development against inflammatory diseases.
- Antioxidant Activity Evaluation : Although direct studies on this compound are scarce, related compounds have shown promising antioxidant effects. For example, studies on methanol extracts from various plants revealed significant antioxidant activities correlated with their phenolic content .
- Potential in Cancer Therapy : The iodinated derivatives have been explored for their potential in targeting cancer cells via mechanisms involving telomerase inhibition. While specific data on this compound is limited, the inclusion of iodine in similar compounds has shown promise in cancer treatment strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
